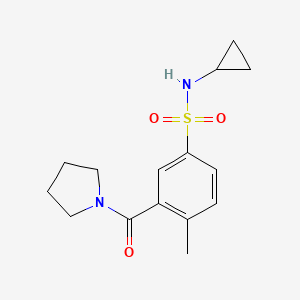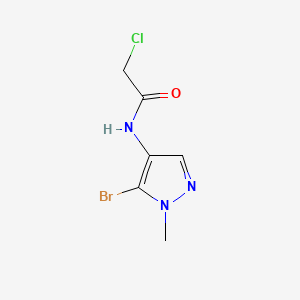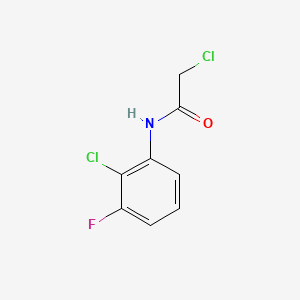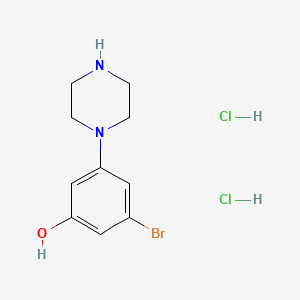
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a key mediator of cytokine signaling, and its inhibition has been shown to have therapeutic effects in a variety of autoimmune and inflammatory diseases.
Mechanism of Action
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide inhibits JAK3, which is a key mediator of cytokine signaling. By inhibiting JAK3, N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide reduces the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21).
Biochemical and Physiological Effects:
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation and the suppression of the immune response. It has also been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide for lab experiments is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in various biological processes. However, one limitation of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide. One area of interest is the development of more selective JAK3 inhibitors that can minimize off-target effects. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide in other diseases, such as multiple sclerosis and systemic lupus erythematosus. Additionally, further research is needed to fully understand the mechanisms of action of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide and its effects on various biological processes.
Synthesis Methods
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a synthetic compound that can be prepared through a multistep process involving the reaction of various starting materials. One such method involves the reaction of 4-methylbenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-4-methylbenzenesulfonamide, which is then reacted with pyrrolidine-1-carboxylic acid to form the final product.
Scientific Research Applications
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in organ transplantation to prevent graft rejection.
properties
IUPAC Name |
N-cyclopropyl-4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-4-7-13(21(19,20)16-12-5-6-12)10-14(11)15(18)17-8-2-3-9-17/h4,7,10,12,16H,2-3,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMRNRIWEYENLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)



![{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride](/img/structure/B7456103.png)
![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)
![ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)



![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7456169.png)